Mitratapide - 179602-65-4

Mitratapide

Catalog Number: EVT-276004
CAS Number: 179602-65-4
Molecular Formula: C36H41ClN8O4S
Molecular Weight: 717.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mitratapide is a microsomal triglyceride transfer protein inhibitor, approved in veterinary use for weight loss and reduction of hyperlipidemia in dogs.
Overview

Mitratapide is a compound primarily recognized for its role as a microsomal triglyceride transfer protein inhibitor. It is classified as a therapeutic agent aimed at managing metabolic disorders, particularly obesity and related conditions. The compound's unique mechanism of action allows it to interfere with lipid absorption, making it an important subject of study in pharmacology and biochemistry.

Source

Mitratapide is commercially available under the brand name Yarvitan® and is synthesized for research and therapeutic purposes. Its chemical structure is identified by the International Union of Pure and Applied Chemistry name as 1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-N'-(2-methylphenyl)urea, with the molecular formula C₃₆H₄₁ClN₈O₄S and a molecular weight of 676.24 g/mol .

Classification

Mitratapide falls under the category of lipid metabolism modulators. It specifically targets and inhibits the microsomal triglyceride transfer protein, which plays a crucial role in the assembly and secretion of lipoproteins in the liver and intestine. This classification places it among other pharmacological agents that address dyslipidemia and obesity-related disorders .

Synthesis Analysis

Methods

The synthesis of Mitratapide involves a series of chemical reactions, typically initiated through retrosynthetic analysis. This method breaks down the desired compound into simpler precursors, allowing chemists to devise feasible synthetic routes. The synthesis often includes steps such as sulfoxidation and substitution reactions, utilizing various reagents and catalysts to achieve the target structure .

Technical Details

The industrial production of Mitratapide requires careful control of conditions such as temperature, pressure, and solvent choice. The process begins with the dissolution of active ingredients in polyethylene glycol, followed by sequential reactions that lead to the formation of the final product. Quality control measures are implemented throughout to ensure consistency and reliability in production .

Molecular Structure Analysis

Structure

Mitratapide's molecular structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity. The InChI key for Mitratapide is HQSRVYUCBOCBLY-XOOFNSLWSA-N, which provides a unique identifier for its chemical structure in databases .

Data

The structural formula can be represented as follows:

C36H41ClN8O4S\text{C}_{36}\text{H}_{41}\text{Cl}\text{N}_{8}\text{O}_{4}\text{S}

This indicates the presence of chlorine, nitrogen, oxygen, sulfur, and multiple carbon atoms arranged in a specific configuration that facilitates its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Mitratapide undergoes several key chemical reactions during its synthesis and metabolic processing:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group with another.

These reactions are essential for modifying the compound's structure to enhance its efficacy and bioavailability .

Technical Details

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts tailored to facilitate desired transformations. The reaction conditions—such as temperature, pressure, and solvent—are optimized based on the type of reaction being performed .

Mechanism of Action

Process

Mitratapide functions primarily by inhibiting the microsomal triglyceride transfer protein. This inhibition reduces the absorption of dietary fats in the intestines by blocking their incorporation into chylomicrons. As a result, less fat enters circulation, leading to decreased lipid levels in plasma .

Data

Research indicates that Mitratapide not only decreases dietary lipid uptake but also promotes satiety through gastrointestinal peptide release. This dual action contributes significantly to weight loss observed in clinical studies involving obese subjects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as an oral solution.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

These properties are critical for understanding how Mitratapide behaves in biological systems and how it can be effectively formulated for therapeutic use .

Applications

Scientific Uses

Mitratapide has been extensively studied for its potential applications in treating obesity and metabolic syndrome. Clinical trials have demonstrated its effectiveness in reducing body fat mass while preserving lean body mass. Additionally, it has implications for managing conditions associated with dyslipidemia due to its mechanism of action on lipid metabolism .

Introduction to Mitratapide in Academic Research

Historical Context of MTP Inhibitors in Veterinary Pharmacology

The development of MTP inhibitors for veterinary applications emerged from fundamental research into lipid absorption mechanisms during the late 20th century. Scientists discovered that MTP plays an indispensable role in the assembly and secretion of apolipoprotein B-containing lipoproteins in the intestine and liver, making it an attractive pharmacological target for managing dyslipidemias and obesity [6]. Mitratapide (R103757) was developed by Janssen Pharmaceutica in the early 2000s through strategic molecular modification of existing compounds, creating a selective inhibitor with optimized pharmacokinetic properties for canine use [1]. Its approval by the European Medicines Agency (EMA) in 2006 represented the first licensed medicinal intervention for canine obesity, offering a novel mechanism distinct from appetite suppressants or nutrient absorption blockers [9]. This development occurred against a backdrop of rising concern within veterinary medicine about the health implications of the canine obesity epidemic, with prevalence rates reaching 25-40% in industrialized countries, creating an urgent need for evidence-based interventions beyond traditional dietary management [4] [9]. The pharmacological strategy of targeting MTP inhibition reflected a broader shift toward molecularly targeted therapies in veterinary medicine, paralleling developments in human pharmacotherapy while addressing species-specific physiological considerations.

Academic Significance of Targeted Lipid Absorption Modulation

The academic significance of mitratapide lies primarily in its precise mechanism of action targeting the initial steps of lipid absorption. Unlike broad-spectrum inhibitors that cause malabsorption of multiple nutrients, mitratapide specifically inhibits microsomal triglyceride transfer protein (MTP), which is essential for the assembly of chylomicrons within intestinal enterocytes [6]. MTP catalyzes the transport of triglycerides, cholesteryl esters, and phospholipids onto apolipoprotein B (apoB), forming primordial lipoprotein particles that subsequently mature into chylomicrons for secretion into the lymphatic system [6]. By selectively inhibiting this process, mitratapide causes a reversible accumulation of dietary lipids within enterocytes, triggering the release of gastrointestinal peptides that indirectly modulate satiety without directly acting on central nervous system pathways [4]. Research using mitratapide has provided crucial insights into species-specific differences in lipid handling, demonstrating that canine lipid absorption is particularly dependent on the chylomicron pathway compared to other species that possess compensatory HDL-mediated lipid absorption mechanisms [6]. Furthermore, studies with mitratapide have elucidated the relationship between intestinal lipid processing and systemic metabolic responses, revealing how targeted interruption of triglyceride absorption can influence insulin sensitivity, adipokine profiles, and hepatic lipid metabolism independent of overall weight loss [2] .

Research Paradigms in Canine Obesity Therapeutics

Mitratapide has contributed significantly to evolving research paradigms in canine obesity management by validating the concept of pharmacological intervention as an adjunct to traditional dietary and lifestyle approaches. Prior to its development, obesity research in dogs primarily focused on dietary macronutrient manipulation (high-fiber, low-fat formulations) and exercise protocols, with limited investigation into targeted pharmacotherapies [4]. Mitratapide studies established rigorous methodologies for assessing body composition changes, including the application of dual-energy X-ray absorptiometry (DEXA) to quantify adipose tissue reduction specifically, rather than relying solely on body weight metrics [2] [3]. This approach revealed that mitratapide-induced weight loss primarily reflected adipose tissue reduction (approximately 41.6% decrease in body fat mass), with preservation of lean body mass—a critical distinction with significant clinical implications [2] [7]. Furthermore, research with mitratapide shifted the therapeutic focus beyond simple weight reduction to addressing obesity-associated metabolic dysfunction, particularly insulin resistance. Studies demonstrated that mitratapide-mediated weight loss significantly improved glucose tolerance and insulin sensitivity in obese dogs, suggesting potential benefits for preventing obesity-related comorbidities beyond the cosmetic aspects of weight reduction [2] [3]. This established a new paradigm evaluating anti-obesity therapies based on their metabolic outcomes alongside anthropometric measures.

Properties

CAS Number

179602-65-4

Product Name

Mitratapide

IUPAC Name

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C36H41ClN8O4S

Molecular Weight

717.3 g/mol

InChI

InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1

InChI Key

HQSRVYUCBOCBLY-XOOFNSLWSA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl

Solubility

Soluble in DMSO

Synonyms

Mitratapide; R103757; R 103757; R-103757

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl

Isomeric SMILES

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.